molecular formula C15H18ClNO4 B2794592 Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate CAS No. 103976-13-2

Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate

Cat. No.: B2794592
CAS No.: 103976-13-2
M. Wt: 311.76
InChI Key: VNODRIGBGZMZJD-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is an organic compound with the molecular formula C15H18ClNO4 and a molar mass of 311.76 g/mol . This compound is known for its unique structure, which includes a malonate ester group and a substituted aniline moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate typically involves the condensation of diethyl malonate with 4-chloro-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the methylene bridge between the malonate and aniline groups .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is unique due to the presence of both a chlorine and a methyl group on the aniline ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

diethyl 2-[(4-chloro-2-methylanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNODRIGBGZMZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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